N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)cyclohexanecarboxamide
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Description
N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C15H24N2O2 and its molecular weight is 264.369. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Hydrogen Bonding and Molecular Structure Analysis
Research on similar compounds has highlighted the importance of hydrogen bonding in determining the molecular structure and stability of anticonvulsant enaminones. These studies provide insights into how subtle changes in molecular structure, including those related to N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)cyclohexanecarboxamide, can influence hydrogen bonding patterns and, consequently, biological activity and material properties (Kubicki, Bassyouni, & Codding, 2000).
Catalyst Development for Chemical Synthesis
A study on the selective hydrogenation of phenol and its derivatives over a Pd@carbon nitride catalyst demonstrated the potential of using similar molecular frameworks to this compound in developing catalysts that facilitate the production of key chemical intermediates like cyclohexanone, underlining the relevance of such compounds in industrial chemistry (Wang et al., 2011).
Advanced Materials Development
Research into polymers and advanced materials often explores the synthesis and application of complex organic molecules. Studies have demonstrated the synthesis of new classes of compounds, such as cyclic dipeptidyl ureas, which share structural motifs with this compound. These findings highlight the compound's potential as a building block in the design of novel materials with specific functionalities (Sañudo, Marcaccini, Basurto, & Torroba, 2006).
Biomedical Applications
The structural complexity and versatility of compounds like this compound make them candidates for exploration in biomedical research. For example, heterobifunctional coupling agents based on similar structures have been developed for chemoselective conjugation of proteins and enzymes, indicating potential applications in drug delivery and bioconjugation technologies (Reddy et al., 2005).
Environmental and Sustainability Research
The synthesis and application of bio-based monomers and polymers, utilizing metabolic engineering of microorganisms, is an area of significant interest in sustainability research. Compounds with structural similarities to this compound could serve as precursors or models in the development of environmentally friendly materials, contributing to the advancement of green chemistry and biotechnology (Chung et al., 2015).
Properties
IUPAC Name |
N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-17-11-5-8-13(17)14(18)9-10-16-15(19)12-6-3-2-4-7-12/h5,8,11-12,14,18H,2-4,6-7,9-10H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRUQJXVQWKDOCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CCNC(=O)C2CCCCC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.